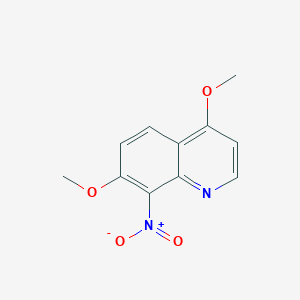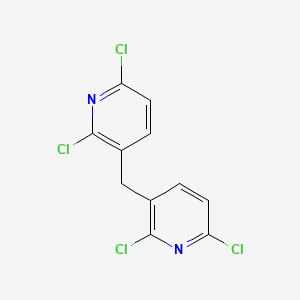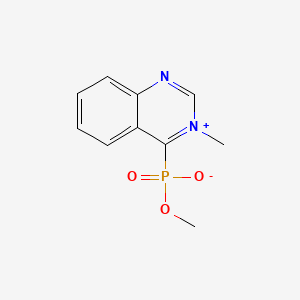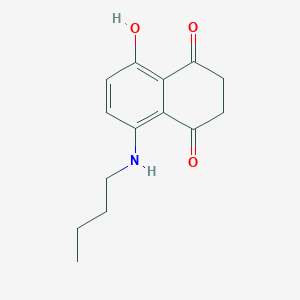![molecular formula C29H24N2O B14317599 2-([1,1'-Biphenyl]-4-yl)-5-[3-([1,1'-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole CAS No. 111678-02-5](/img/no-structure.png)
2-([1,1'-Biphenyl]-4-yl)-5-[3-([1,1'-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([1,1’-Biphenyl]-4-yl)-5-[3-([1,1’-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole is a complex organic compound characterized by the presence of biphenyl groups and an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-5-[3-([1,1’-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole typically involves the reaction of biphenyl derivatives with hydrazides under specific conditions. The process often includes the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The reaction conditions, including temperature and time, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-5-[3-([1,1’-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: The biphenyl groups can undergo substitution reactions, where specific atoms or groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction can produce simpler biphenyl compounds.
Wissenschaftliche Forschungsanwendungen
2-([1,1’-Biphenyl]-4-yl)-5-[3-([1,1’-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe in biological assays to investigate cellular processes and interactions.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural properties.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 2-([1,1’-Biphenyl]-4-yl)-5-[3-([1,1’-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole exerts its effects involves interactions with specific molecular targets and pathways. The biphenyl groups and oxadiazole ring play crucial roles in binding to target molecules, influencing their activity and function. These interactions can modulate various biological processes, making the compound valuable for studying cellular mechanisms and developing new therapeutic strategies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-([1,1’-Biphenyl]-4-yl)-5-[3-([1,1’-biphenyl]-4-yl)propyl]-1,3,4-thiadiazole
- 2-([1,1’-Biphenyl]-4-yl)-5-[3-([1,1’-biphenyl]-4-yl)propyl]-1,3,4-triazole
Uniqueness
Compared to similar compounds, 2-([1,1’-Biphenyl]-4-yl)-5-[3-([1,1’-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole exhibits unique properties due to the presence of the oxadiazole ring. This ring structure imparts specific electronic and steric characteristics that influence the compound’s reactivity and interactions with other molecules. These unique features make it a valuable tool in various research applications, distinguishing it from other biphenyl derivatives.
Eigenschaften
| 111678-02-5 | |
Molekularformel |
C29H24N2O |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
2-(4-phenylphenyl)-5-[3-(4-phenylphenyl)propyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C29H24N2O/c1-3-9-23(10-4-1)25-16-14-22(15-17-25)8-7-13-28-30-31-29(32-28)27-20-18-26(19-21-27)24-11-5-2-6-12-24/h1-6,9-12,14-21H,7-8,13H2 |
InChI-Schlüssel |
DLCNZDCXRMLUEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCC3=NN=C(O3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


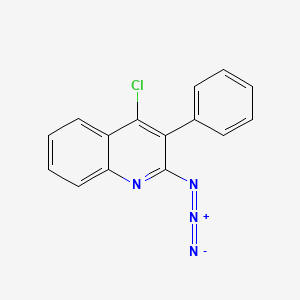
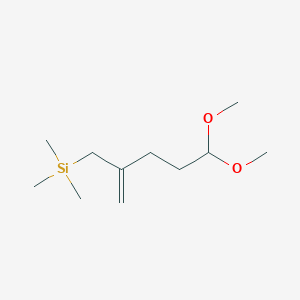
![2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14317526.png)
